molecular formula C21H22N2O3 B2554885 N-mesityl-2-(5-methoxy-1-oxoisoquinolin-2(1H)-yl)acetamide CAS No. 868223-38-5

N-mesityl-2-(5-methoxy-1-oxoisoquinolin-2(1H)-yl)acetamide

Cat. No.: B2554885
CAS No.: 868223-38-5
M. Wt: 350.418
InChI Key: XZPNLJPMDULRNK-UHFFFAOYSA-N
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Description

N-mesityl-2-(5-methoxy-1-oxoisoquinolin-2(1H)-yl)acetamide is a synthetic organic compound that belongs to the class of isoquinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-mesityl-2-(5-methoxy-1-oxoisoquinolin-2(1H)-yl)acetamide typically involves the following steps:

    Formation of Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of Methoxy Group: The methoxy group can be introduced via methylation using reagents like methyl iodide and a base.

    Acylation: The acetamide group can be introduced through acylation reactions using acetic anhydride or acetyl chloride.

    Mesityl Group Addition: The mesityl group can be added through Friedel-Crafts alkylation using mesitylene and a Lewis acid catalyst.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like lithium aluminum hydride to form alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    Substitution: Sodium hydride, alkyl halides, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-mesityl-2-(5-methoxy-1-oxoisoquinolin-2(1H)-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through pathways such as inhibition of enzyme activity, modulation of receptor signaling, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    N-mesityl-2-(1-oxoisoquinolin-2(1H)-yl)acetamide: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.

    N-mesityl-2-(5-hydroxy-1-oxoisoquinolin-2(1H)-yl)acetamide: Contains a hydroxy group instead of a methoxy group, which may alter its solubility and interaction with molecular targets.

Uniqueness

N-mesityl-2-(5-methoxy-1-oxoisoquinolin-2(1H)-yl)acetamide is unique due to the presence of the methoxy group, which can influence its electronic properties, solubility, and overall biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

2-(5-methoxy-1-oxoisoquinolin-2-yl)-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-13-10-14(2)20(15(3)11-13)22-19(24)12-23-9-8-16-17(21(23)25)6-5-7-18(16)26-4/h5-11H,12H2,1-4H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZPNLJPMDULRNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2C=CC3=C(C2=O)C=CC=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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